molecular formula C25H28Cl2N4O3 B12459864 2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide

2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide

Cat. No.: B12459864
M. Wt: 503.4 g/mol
InChI Key: IIKVQQNZHGBYGQ-UHFFFAOYSA-N
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Description

2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dichloropyridinyl moiety, and a morpholin-4-ylethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. For example, the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents can lead to the formation of novel phosphonates and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions using specific oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus reagents, oxidizing agents like 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various phosphonates, heterocycles, and modified derivatives of the original compound.

Scientific Research Applications

2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and targeted therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: A related compound with similar structural features and reactivity.

    3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine:

Uniqueness

2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H28Cl2N4O3

Molecular Weight

503.4 g/mol

IUPAC Name

2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide

InChI

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)

InChI Key

IIKVQQNZHGBYGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N

Origin of Product

United States

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